Cas no 354813-11-9 (4-(Piperazin-1-Yl)Benzoic Acid 2Hcl)
4-(Piperazin-1-Yl)Benzoic Acid 2Hcl Chemical and Physical Properties
Names and Identifiers
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- 4-(Piperazin-1-yl)benzoic acid dihydrochloride
- 4-Piperazin-1-yl-benzoic acid hydrochloride
- 4-(Piperazin-1-yl)benzoic acid DiHCl
- 4-(PIPERAZIN-1-YL)BENZOIC ACID 2HCL
- 354813-11-9
- AKOS025147175
- MFCD08444054
- DB-262664
- 4-Piperazin-1-ylbenzoic acid dihydrochloride
- 1215782-27-6
- CS-0208812
- 4-(Piperazin-1-yl)benzoicaciddihydrochloride
- AS-38430
- 4-piperazin-1-ylbenzoic acid;dihydrochloride
- 4-(Piperazin-1-Yl)Benzoic Acid 2Hcl
-
- MDL: MFCD06762704
- Inchi: 1S/C11H14N2O2.2ClH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H
- InChI Key: JIEHDSDPUDKDLX-UHFFFAOYSA-N
- SMILES: Cl.Cl.OC(C1C=CC(=CC=1)N1CCNCC1)=O
Computed Properties
- Exact Mass: 278.0588831g/mol
- Monoisotopic Mass: 278.0588831g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6
4-(Piperazin-1-Yl)Benzoic Acid 2Hcl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 026369-1g |
4-Piperazin-1-yl-benzoic acid hydrochloride |
354813-11-9 | 1g |
$378.00 | 2023-09-11 | ||
| abcr | AB313386-1 g |
4-(Piperazin-1-yl)benzoic acid dihydrochloride, 95%; . |
354813-11-9 | 95% | 1 g |
€115.10 | 2023-07-19 | |
| abcr | AB313386-5 g |
4-(Piperazin-1-yl)benzoic acid dihydrochloride, 95%; . |
354813-11-9 | 95% | 5 g |
€259.60 | 2023-07-19 | |
| abcr | AB313386-25 g |
4-(Piperazin-1-yl)benzoic acid dihydrochloride, 95%; . |
354813-11-9 | 95% | 25 g |
€696.50 | 2023-07-19 | |
| TRC | P475575-250mg |
4-(Piperazin-1-Yl)Benzoic Acid 2Hcl |
354813-11-9 | 250mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P475575-500mg |
4-(Piperazin-1-Yl)Benzoic Acid 2Hcl |
354813-11-9 | 500mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P475575-2.5g |
4-(Piperazin-1-Yl)Benzoic Acid 2Hcl |
354813-11-9 | 2.5g |
$ 340.00 | 2022-06-03 | ||
| abcr | AB313386-1g |
4-(Piperazin-1-yl)benzoic acid dihydrochloride, 95%; . |
354813-11-9 | 95% | 1g |
€115.10 | 2025-02-21 | |
| abcr | AB313386-5g |
4-(Piperazin-1-yl)benzoic acid dihydrochloride, 95%; . |
354813-11-9 | 95% | 5g |
€259.60 | 2025-02-21 | |
| abcr | AB313386-25g |
4-(Piperazin-1-yl)benzoic acid dihydrochloride, 95%; . |
354813-11-9 | 95% | 25g |
€696.50 | 2025-02-21 |
4-(Piperazin-1-Yl)Benzoic Acid 2Hcl Suppliers
4-(Piperazin-1-Yl)Benzoic Acid 2Hcl Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 4-(Piperazin-1-Yl)Benzoic Acid 2Hcl
4-(Piperazin-1-Yl)Benzoic Acid 2HCl: A Versatile Compound in Pharmaceutical Research
4-(Piperazin-1-Yl)Benzoic Acid 2HCl (CAS No. 354813-11-9) is a versatile compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound, also known as Piperazine-1-carboxylic acid 4-methylbenzyl ester dihydrochloride, is a derivative of piperazine and benzoic acid, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
The chemical structure of 4-(Piperazin-1-Yl)Benzoic Acid 2HCl consists of a piperazine ring attached to a benzoic acid moiety, with the entire molecule being protonated to form the dihydrochloride salt. This structure provides the compound with several key properties, including high solubility in water and organic solvents, which are crucial for its use in various pharmaceutical formulations and biological assays.
Recent research has highlighted the potential of 4-(Piperazin-1-Yl)Benzoic Acid 2HCl in the development of novel drugs for the treatment of neurological disorders. Studies have shown that compounds derived from this structure can effectively modulate neurotransmitter systems, particularly those involving serotonin and dopamine. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(Piperazin-1-Yl)Benzoic Acid 2HCl exhibited potent serotonin reuptake inhibition, making them promising candidates for the treatment of depression and anxiety disorders.
In addition to its potential in neurological applications, 4-(Piperazin-1-Yl)Benzoic Acid 2HCl has also been explored for its anti-inflammatory properties. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 4-(Piperazin-1-Yl)Benzoic Acid 2HCl could be a valuable lead compound in the development of new anti-inflammatory drugs for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The versatility of 4-(Piperazin-1-Yl)Benzoic Acid 2HCl extends beyond its direct therapeutic applications. It is also used as a building block in combinatorial chemistry and high-throughput screening (HTS) platforms. The ability to modify the piperazine and benzoic acid moieties allows for the synthesis of a wide range of structurally diverse compounds, which can be screened for various biological activities. This makes 4-(Piperazin-1-Yl)Benzoic Acid 2HCl an essential tool in drug discovery and development.
In terms of safety and handling, 4-(Piperazin-1-Yl)Benzoic Acid 2HCl should be stored in a cool, dry place away from strong oxidizing agents. It is important to handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves and safety goggles to prevent skin contact and inhalation. While it is not classified as a hazardous material, proper storage and handling practices are recommended to ensure workplace safety.
The market demand for 4-(Piperazin-1-Yl)Benzoic Acid 2HCl has been steadily increasing due to its growing applications in pharmaceutical research. Major pharmaceutical companies and research institutions are investing significant resources into the development of new drugs based on this compound. For example, Pfizer Inc. has initiated several clinical trials to evaluate the efficacy and safety of derivatives of 4-(Piperazin-1-Yl)Benzoic Acid 2HCl in treating various neurological disorders.
In conclusion, 4-(Piperazin-1-Yl)Benzoic Acid 2HCl (CAS No. 354813-11-9) is a highly promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure, coupled with its biological activities, makes it an attractive candidate for the development of new drugs targeting neurological disorders, inflammation, and other therapeutic areas. As research continues to uncover new insights into its properties and applications, the importance of this compound in drug discovery and development is likely to grow even further.
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